molecular formula C8H7BrClFO B1380791 1-Bromo-2-(chloromethyl)-3-fluoro-4-methoxybenzene CAS No. 1516298-29-5

1-Bromo-2-(chloromethyl)-3-fluoro-4-methoxybenzene

Cat. No.: B1380791
CAS No.: 1516298-29-5
M. Wt: 253.49 g/mol
InChI Key: AGVZIBPTPUDSHV-UHFFFAOYSA-N
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Description

1-Bromo-2-(chloromethyl)-3-fluoro-4-methoxybenzene (CAS RN: 1516298-29-5) is a halogenated aromatic compound with the molecular formula C₈H₇BrClFO and a molecular weight of 253.50 g/mol . Its structure features a bromine atom at position 1, a chloromethyl group at position 2, fluorine at position 3, and a methoxy group at position 4 on the benzene ring. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound is typically available at 97% purity and is handled under controlled conditions due to its reactive chloromethyl group .

Properties

IUPAC Name

1-bromo-2-(chloromethyl)-3-fluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClFO/c1-12-7-3-2-6(9)5(4-10)8(7)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVZIBPTPUDSHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(chloromethyl)-3-fluoro-4-methoxybenzene can be synthesized through several synthetic routes. One common method involves the halogenation of 2-(chloromethyl)-3-fluoro-4-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(chloromethyl)-3-fluoro-4-methoxybenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as hydroxide, amine, or thiolate ions.

    Electrophilic Aromatic Substitution: The methoxy and fluorine groups can direct electrophiles to specific positions on the benzene ring, facilitating reactions such as nitration, sulfonation, and halogenation.

    Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroxy derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents such as ethanol or water.

    Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, or halogens in the presence of catalysts such as aluminum chloride.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of palladium catalysts.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzene derivatives with new functional groups replacing bromine or chlorine.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfo, or additional halogenated derivatives.

    Oxidation and Reduction: Formation of quinones or hydroxy derivatives, respectively.

Scientific Research Applications

Organic Synthesis

1-Bromo-2-(chloromethyl)-3-fluoro-4-methoxybenzene is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its reactive chloromethyl group can facilitate various coupling reactions, making it a valuable precursor for synthesizing pharmaceuticals and agrochemicals. The compound's halogenated nature allows for further functionalization through nucleophilic substitutions or cross-coupling reactions.

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications. It is particularly investigated for:

  • Drug Development : Researchers are examining its ability to inhibit specific enzymes and receptors associated with diseases such as cancer and metabolic disorders. Its structural characteristics allow for the design of analogs that may exhibit enhanced efficacy or reduced toxicity compared to existing treatments.
  • Enzyme Inhibition Studies : In studies focusing on enzyme inhibition, this compound has shown promising results in inhibiting enzymes linked to metabolic diseases at micromolar concentrations. This suggests its potential as a lead compound in drug discovery.

Biological Research

The compound is employed in biological research to study enzyme interactions and receptor binding:

  • Receptor Interaction : It has been evaluated for its binding affinity to receptors involved in cancer signaling pathways, revealing significant interactions that could be leveraged for therapeutic purposes.
  • Biological Activity : The presence of halogen atoms and a methoxy group enhances its ability to interact with biological macromolecules, making it useful in studies related to enzyme activity modulation and receptor dynamics .

Case Study 1: Enzyme Inhibition

A study investigated the effects of this compound on an enzyme linked to metabolic diseases. The findings indicated effective inhibition at micromolar concentrations, highlighting its potential as a candidate for drug development aimed at treating such disorders.

Case Study 2: Receptor Interaction

Another research project focused on the interaction of this compound with a receptor involved in cancer pathways. Using surface plasmon resonance (SPR) techniques, the study quantified significant binding interactions that suggest therapeutic relevance.

Mechanism of Action

The mechanism by which 1-Bromo-2-(chloromethyl)-3-fluoro-4-methoxybenzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The presence of multiple halogen atoms and a methoxy group allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the nature of the target and the context of the application.

Comparison with Similar Compounds

(a) 1-Bromo-2-(chloromethyl)-3-fluorobenzene (CAS 1182357-16-9)

  • Molecular Formula : C₇H₅BrClF
  • Molecular Weight : 223.47 g/mol
  • Key Differences: Lacks the methoxy group at position 3. Used in cross-coupling reactions .

(b) 1-Bromo-3-(chloromethyl)-5-fluorobenzene (CAS 1094651-50-9)

  • Molecular Formula : C₇H₅BrClF
  • Molecular Weight : 223.47 g/mol
  • Key Differences : Chloromethyl and bromine substituents are at positions 3 and 1, respectively. The altered substitution pattern may influence regioselectivity in aromatic substitution reactions .

Substituent Group Variations

(a) 1-Bromo-2-(difluoromethyl)-3-fluoro-4-methoxybenzene (CAS 2092668-52-3)

  • Molecular Formula : C₈H₆BrF₃O
  • Molecular Weight : 255.03 g/mol
  • Key Differences : Difluoromethyl group replaces chloromethyl at position 2. The electronegative difluoromethyl group enhances electron-withdrawing effects, altering reactivity in electrophilic substitutions. Predicted collision cross-section (CCS) for [M+H]+ is 153.4 Ų , indicating distinct conformational behavior .

(b) 2-Bromo-3-chloro-4-fluoro-1-methylbenzene (CAS 1783823-53-9)

  • Molecular Formula : C₇H₅BrClF
  • Molecular Weight : 223.47 g/mol
  • Key Differences : Methyl group replaces methoxy at position 4, reducing polarity and hydrogen-bonding capacity. This affects solubility in polar solvents .

Functional Group Additions/Omissions

(a) 1-Bromo-3-fluoro-4-methoxybenzene

  • Molecular Formula : C₇H₆BrFO
  • Molecular Weight : 205.02 g/mol
  • Key Differences : Lacks the chloromethyl group, simplifying its reactivity profile. Used as a building block in less complex syntheses .

(b) 4-Bromo-1-fluoro-2-methoxybenzene (CAS 2357-52-0)

  • Molecular Formula : C₇H₆BrFO
  • Molecular Weight : 205.02 g/mol
  • Key Differences : Bromine and methoxy groups are transposed (positions 4 and 1), altering electronic distribution and meta/para-directing effects .

Data Table: Key Properties of Target Compound and Analogs

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents Purity
1-Bromo-2-(chloromethyl)-3-fluoro-4-methoxybenzene 1516298-29-5 C₈H₇BrClFO 253.50 Br, ClCH₂, F, OCH₃ 97%
1-Bromo-2-(difluoromethyl)-3-fluoro-4-methoxybenzene 2092668-52-3 C₈H₆BrF₃O 255.03 Br, F₂CH, F, OCH₃ -
1-Bromo-2-chloro-4-fluorobenzene 110407-59-5 C₆H₃BrClF 209.45 Br, Cl, F Highly Purified
2-Bromo-3-chloro-4-fluoro-1-methylbenzene 1783823-53-9 C₇H₅BrClF 223.47 Br, Cl, F, CH₃ 95%

Biological Activity

1-Bromo-2-(chloromethyl)-3-fluoro-4-methoxybenzene is a halogenated aromatic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

  • Molecular Formula : C8H7BrClF
  • Molecular Weight : 227.5 g/mol
  • CAS Number : 1516298-29-5

The compound features a benzene ring substituted with bromine, chlorine, fluorine, and a methoxy group, which contributes to its reactivity and interaction with biological systems.

This compound demonstrates its biological activity primarily through interactions with enzymes and receptors. The presence of halogen atoms allows for strong interactions with nucleophilic sites on proteins, potentially leading to:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, altering their function.
  • Receptor Binding : It may interact with various receptors, influencing signaling pathways that regulate cellular functions.

The specific pathways affected depend on the target proteins and the context of the biological system being studied.

Enzyme Inhibition Studies

Research has shown that this compound is employed in studies focusing on enzyme inhibition. Its ability to modify enzyme activity makes it a valuable tool in drug discovery and development. For instance, it has been investigated for its potential to inhibit enzymes involved in cancer progression and metabolic disorders.

Medicinal Chemistry

The compound is also explored for its potential therapeutic applications. It has been considered in the development of new drugs targeting specific biological pathways. Its unique structure allows for the design of analogs that may exhibit enhanced efficacy or reduced toxicity compared to existing treatments .

Case Study 1: Enzyme Inhibition

A study investigated the effects of this compound on a specific enzyme linked to metabolic diseases. The results indicated that the compound effectively inhibited enzyme activity at micromolar concentrations, suggesting its potential as a lead compound for drug development aimed at treating metabolic disorders .

Case Study 2: Receptor Interaction

Another research project focused on the interaction of this compound with a receptor involved in cancer signaling pathways. The binding affinity was measured using surface plasmon resonance (SPR) techniques, revealing a significant interaction that could be exploited for therapeutic purposes .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureEnzyme inhibitor; receptor modulator
1-Bromo-2-(chloromethyl)-4-fluorobenzeneStructureWeaker enzyme inhibition
1-Chloro-2-(bromomethyl)-3-fluoro-4-methoxybenzeneStructureSimilar activity but less potent

This table highlights the unique biological activity of this compound compared to structurally similar compounds. Its specific arrangement of substituents enhances its reactivity and interaction profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-2-(chloromethyl)-3-fluoro-4-methoxybenzene
Reactant of Route 2
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1-Bromo-2-(chloromethyl)-3-fluoro-4-methoxybenzene

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